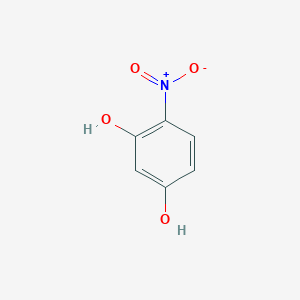

4-Nitrobenzene-1,3-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZXDVLBGFROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185509 | |

| Record name | 4-Nitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3163-07-3 | |

| Record name | 4-Nitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZWK9J803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, is a nitroaromatic compound with the chemical formula C₆H₅NO₄.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of analytical methods relevant to its characterization. The information is intended to support research and development activities in various scientific disciplines, including medicinal chemistry and materials science. While noted as a useful biochemical for proteomics research, specific details on its biological mechanism of action and involvement in signaling pathways are not extensively documented in publicly available literature.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 3163-07-3 | [1] |

| Molecular Formula | C₆H₅NO₄ | [1][2] |

| Molecular Weight | 155.11 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 122 °C | |

| Boiling Point | 352.8 °C at 760 mmHg | |

| Density | 1.58 g/cm³ | |

| Flash Point | 166.1 °C | |

| Solubility | Information not available | |

| pKa | 7.17±0.13 (Predicted) | |

| LogP | 1.52920 |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of nitro-1,3-benzenediols involves a multi-step process starting from a protected 1,3-dihydroxybenzene derivative. The following protocol is adapted from a patented synthesis method and provides a clear pathway for obtaining 4-nitro-1,3-benzenediol.

Step 1: Formation of 1,3-bis(alkylcarbonato)benzene This initial step involves protecting the hydroxyl groups of 1,3-dihydroxybenzene (resorcinol) to prevent unwanted side reactions during nitration.

Step 2: Nitration of 1,3-bis(alkylcarbonato)benzene The protected resorcinol is then nitrated to introduce a nitro group onto the aromatic ring.

-

Procedure:

-

Cool the 1,3-bis(alkylcarbonato)benzene solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete nitration.

-

Quench the reaction by carefully pouring the mixture over ice water.

-

The product, 1,3-bis(alkylcarbonato)nitrobenzene, will precipitate and can be collected by filtration.

-

Step 3: Hydrolysis to 4-Nitro-1,3-benzenediol The final step is the removal of the protecting groups to yield the desired product.

-

Procedure:

-

Suspend the 1,3-bis(alkylcarbonato)nitrobenzene in a suitable solvent (e.g., an alcohol/water mixture).

-

Add a hydrolyzing agent, such as a strong base (e.g., sodium hydroxide), to the suspension.

-

Heat the mixture to facilitate the hydrolysis of the carbonate groups.

-

After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the 4-nitro-1,3-benzenediol.

-

Collect the yellow precipitate by filtration and wash it with cold water to remove any remaining acid and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Below is a DOT script representation of the synthesis workflow.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of this compound. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can provide both separation and structural information. Derivatization of the hydroxyl groups may be necessary to increase volatility and improve chromatographic performance. Electron ionization (EI) would likely produce a characteristic fragmentation pattern useful for identification.

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Biological Activity and Potential Applications

This compound is cited as a useful biochemical for proteomics research, suggesting it may have applications in studying the proteome. However, detailed studies on its specific protein targets or its effects on cellular signaling pathways are not well-documented in the current literature.

Nitroaromatic compounds, in general, are known to have diverse biological activities. The nitro group is a strong electron-withdrawing group that can influence the molecule's reactivity and its interactions with biological macromolecules. The metabolic fate of nitroaromatics often involves reduction of the nitro group, which can lead to the formation of reactive intermediates. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of this compound. The provided data and protocols are intended to facilitate further research into this compound's potential applications, particularly in the fields of drug development and proteomics. The lack of detailed biological data highlights an opportunity for further investigation into its mechanism of action and its effects on biological systems.

References

Synthesis of 4-Nitrobenzene-1,3-diol from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, from resorcinol. This compound serves as a crucial intermediate in various chemical syntheses, including the development of pharmaceuticals and dyes. This document provides a comprehensive overview of synthetic methodologies, quantitative data, experimental protocols, and a visual representation of the reaction pathway.

Introduction

The nitration of resorcinol is a classic example of electrophilic aromatic substitution. Due to the presence of two activating hydroxyl groups at the meta positions, resorcinol is highly reactive, making the control of the nitration process crucial to selectively obtain the desired 4-nitro isomer over other potential products, such as the 2-nitro and dinitro derivatives.[1][2] The choice of nitrating agent, reaction temperature, and solvent system significantly influences the regioselectivity and overall yield of the synthesis.

Reaction Data at a Glance

The following table summarizes quantitative data from various reported syntheses of this compound from resorcinol, offering a comparative view of different methodologies.

| Nitrating Agent/Catalyst System | Solvent/Medium | Temperature (°C) | Reaction Time | Yield of 4-Nitroresorcinol (%) | Co-product (2-Nitroresorcinol) Yield (%) | Reference |

| Sodium Nitrite / Sulfuric Acid | Water | 5-8, then 20 | 1 hour | 75 (as 4-nitrosoresorcinol) | Not specified | [3] |

| Sodium Nitrite / H₂O₂ / Fe-Al-MCM-41 | Phosphate Buffer (pH 7) | Room Temperature | 80 minutes | 23.5 | 27.4 | [4][5] |

| Nitric Acid / Sulfuric Acid | Not specified | Subambient | Not specified | Intermediate in dinitro synthesis | Not specified | [6] |

| Metal Nitrates / Oxalic Acid | Solid Phase (Microwave) | Not specified | 1-30 minutes | High (unspecified) | Single isomer obtained | [2] |

Reaction Pathway and Mechanism

The nitration of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Therefore, substitution is expected to occur at the 2, 4, or 6 positions. The formation of 4-nitroresorcinol is favored, though 2-nitroresorcinol is often a significant byproduct.[2] The reaction is typically initiated by the generation of a nitronium ion (NO₂⁺) from a precursor like nitric acid in the presence of a strong acid catalyst such as sulfuric acid.[7]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of 4-nitroresorcinol, adapted from a method utilizing sodium nitrite and hydrogen peroxide with a solid acid catalyst.[4][5]

Materials:

-

Resorcinol (1 mmol)

-

Sodium Nitrite (60 mmol)

-

30% Hydrogen Peroxide (4 mmol)

-

Fe-Al-MCM-41 molecular sieves (0.06 g)

-

Phosphate buffer (pH=7, 50 mL)

-

Ethyl acetate

-

Petroleum ether

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7) at room temperature.

-

Add 60 mmol of sodium nitrite to the solution and stir.

-

In a separate beaker, dissolve 4 mmol of hydrogen peroxide in 10 mL of the same phosphate buffer.

-

Add the hydrogen peroxide solution to the reaction mixture over a period of 15 minutes.

-

Initiate the reaction by adding 0.06 g of Fe-Al-MCM-41 molecular sieves.

-

Stir the reaction mixture vigorously at room temperature for 80 minutes.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with ethyl acetate (2 x 80 mL).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product mixture.

-

Purify the crude product using column chromatography on silica gel with a 1:1 (v/v) mixture of petroleum ether and acetone as the eluent to separate 4-nitroresorcinol from 2-nitroresorcinol.

Purification: The crude product, a mixture of 2- and 4-nitroresorcinol, can be purified by column chromatography as described in the procedure.[4][5] Recrystallization from aqueous ethanol is another reported method for the purification of nitroresorcinols.[5]

Safety Considerations

Nitration reactions can be highly exothermic and should be carried out with caution.[6] The use of concentrated acids like nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from resorcinol can be achieved through various methods, with the choice of reagents and conditions playing a critical role in determining the yield and purity of the final product. The methodologies presented in this guide offer researchers and drug development professionals a solid foundation for the preparation of this important chemical intermediate. Careful control of the reaction parameters and adherence to safety protocols are paramount for a successful and safe synthesis.

References

- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 2. chemrj.org [chemrj.org]

- 3. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Nitroresorcinol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Nitroresorcinol | 601-89-8 [chemicalbook.com]

- 6. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 4-Nitroresorcinol (CAS 3163-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-nitroresorcinol (CAS 3163-07-3), a nitroaromatic compound of significant interest as a chemical intermediate. It details the compound's physicochemical properties, spectral characteristics, and safety information. A detailed experimental protocol for its synthesis via the nitration of sulfonated resorcinol is provided. The primary application discussed is its crucial role as a precursor in the synthesis of Deguelin, a natural compound with potent anti-cancer properties. The guide elucidates this relationship and presents the complex signaling pathways—including PI3K/Akt and anti-angiogenesis pathways—that are modulated by Deguelin, offering critical context for its utility in drug development research.

Chemical and Physical Properties

4-Nitroresorcinol, also known by its IUPAC name 4-nitrobenzene-1,3-diol, is a yellow, solid organic compound.[1] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring substituted with a nitro group at the 4-position.[2] This structure makes it a valuable building block in organic synthesis.

Quantitative physicochemical data for 4-nitroresorcinol is summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 3163-07-3 | [2][3] |

| Molecular Formula | C₆H₅NO₄ | [2][4][5] |

| Molecular Weight | 155.11 g/mol | [1][2][5] |

| Melting Point | 122 °C (115 °C when anhydrous) | [1][3][6] |

| Boiling Point | 178-179 °C at 11 Torr | [3][7] |

| Physical Description | Solid, Yellow Crystalline Powder | [1][2] |

| Water Solubility | 8.13 g/L at 24.7 °C | [1] |

| Other Solubilities | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| pKa (Predicted) | 7.17 ± 0.13 | [1] |

| Density (Estimate) | 1.5553 g/cm³ | [1] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of 4-nitroresorcinol. While specific peak data is not available in the cited literature, the existence of key spectra has been documented.

| Spectrum Type | Availability / Source | Citation(s) |

| ¹³C NMR | Data available via SpectraBase. | [8] |

| GC-MS | Data available via SpectraBase. | [8] |

| IR | Vapor Phase IR Spectra available via SpectraBase. | [8] |

Synthesis of 4-Nitroresorcinol

The synthesis of 4-nitroresorcinol can be effectively achieved through the sulfonation of resorcinol followed by a controlled nitration and subsequent hydrolysis to remove the sulfonic acid groups. This method is detailed in German patent DE633982C.[6]

Experimental Protocol: Nitration of Sulfonated Resorcinol

This protocol is an interpretation of the process described in patent DE633982C.[6]

Materials:

-

Ground Resorcinol (110 kg)

-

20% Oleum (Fuming Sulfuric Acid, D=1.89) (590 L)

-

10% Oleum (1061 L)

-

Fuming Nitric Acid (D=1.52) (46.8 L)

-

Ice Water (approx. 1600 kg)

Procedure:

-

Sulfonation: To 590 L of 20% oleum, add 110 kg of ground resorcinol with stirring. The reaction is exothermic; allow the temperature to rise to approximately 100-120 °C to ensure high sulfonation.

-

Cooling: Gradually cool the reaction mixture to approximately 10 °C with continuous stirring.

-

Nitration: Prepare a nitrating mixture of 1061 L of 10% oleum and 46.8 L of fuming nitric acid. Slowly introduce this mixture into the cooled, sulfonated resorcinol solution. Maintain vigorous cooling to ensure the reaction temperature does not exceed 15 °C. The initially thick, pulpy mixture should gradually dissolve.

-

Maturation: Continue stirring the mixture for several hours, allowing the temperature to slowly rise to 25-30 °C.

-

Hydrolysis & Precipitation: Pour the reaction solution into approximately 1600 kg of ice water. This dilutes the acid and initiates the hydrolysis of the sulfonic acid groups.

-

Purification (Optional): To remove any 2-nitroresorcinol byproduct, the strongly acidic solution can be distilled with steam until the 2-nitroresorcinol is no longer present in the distillate.

-

Crystallization: Cool the distillation residue to approximately 50 °C. Filter to remove any brown decomposition products. Allow the filtrate to cool completely, which will result in the abundant crystallization of 4-nitroresorcinol.

-

Isolation: Collect the crystalline product by filtration. The product crystallizes with water, which can be removed to yield the anhydrous form with a melting point of 115 °C.[6]

Synthesis Workflow

Applications in Drug Development

The primary significance of 4-nitroresorcinol in drug development is its role as a key starting material for the synthesis of Deguelin .[1] Deguelin is a natural rotenoid that has been extensively studied for its potent chemopreventive and anti-cancer activities.[9][10][11] It exhibits anti-proliferative, apoptotic, and anti-angiogenic effects across a wide range of cancer types, making its synthetic precursors, like 4-nitroresorcinol, highly relevant to oncological research.[3][9]

Biological Context: The Deguelin Signaling Pathway

While 4-nitroresorcinol itself is not the biologically active agent, understanding the mechanism of its derivative, Deguelin, is paramount for drug development professionals. Deguelin exerts its anti-cancer effects by modulating multiple critical intracellular signaling pathways.

Mechanism of Action of Deguelin

Deguelin is a known inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central signaling cascade for cell survival and proliferation.[1][11][12] By inhibiting Akt phosphorylation, Deguelin prevents the downstream suppression of pro-apoptotic proteins like Bad and Bax, thereby initiating the caspase cascade and leading to apoptosis.[1] Furthermore, Deguelin has been shown to suppress the NF-κB pathway, which is crucial for inflammation and cell survival.[2][10]

Its anti-angiogenic effects are mediated by the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of new blood vessel formation required for tumor growth.[3][10] Deguelin can suppress VEGF secretion from cancer cells and also inhibit VEGF-induced signaling in endothelial cells.[3]

Deguelin's Anti-Cancer Signaling Cascade

Safety and Toxicology

4-Nitroresorcinol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

| Hazard Class | GHS Classification | Citation(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [2] |

| H312: Harmful in contact with skin. | [2] | |

| H332: Harmful if inhaled. | [2] | |

| Skin | H315: Causes skin irritation. | [2] |

| Eyes | H319: Causes serious eye irritation. | [2] |

References

- 1. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Akt inhibitor deguelin, is an angiopreventive agent also acting on the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deguelin suppresses angiogenesis in human hepatocellular carcinoma by targeting HGF-c-Met pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Nitroresorcinol(601-89-8) 1H NMR [m.chemicalbook.com]

- 6. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]

- 10. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-nitroresorcinol

An In-depth Technical Guide to 4-Nitroresorcinol: Physical and Chemical Properties for Researchers

Introduction

4-Nitroresorcinol, also known as 4-nitro-1,3-benzenediol, is an organic compound with the chemical formula C₆H₅NO₄.[1] It is characterized by a resorcinol framework (a benzene ring with two hydroxyl groups at positions 1 and 3) substituted with a nitro group at the 4-position.[2] This compound typically appears as a yellow crystalline solid.[2][3] 4-Nitroresorcinol serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[2] Notably, it is a precursor in the synthesis of Deguelin, a compound recognized for its potent apoptotic and antiangiogenic activities in cancer cells.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-nitroresorcinol are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Identification and Structure

| Identifier | Value |

| CAS Number | 3163-07-3[1][4] |

| Molecular Formula | C₆H₅NO₄[1][3][4] |

| Molecular Weight | 155.11 g/mol [1][3][4] |

| IUPAC Name | 4-nitrobenzene-1,3-diol[4] |

| Synonyms | 4-Nitroresorcin, 2,4-Dihydroxy-nitrophenol[3][4] |

| Canonical SMILES | C1=CC(=C(C=C1O)O)--INVALID-LINK--[O-][4] |

| InChI Key | CYEZXDVLBGFROE-UHFFFAOYSA-N[1][4] |

Physical Properties

| Property | Value | Source |

| Physical State | Solid[3][4][5] | PubChem, ChemicalBook |

| Appearance | Yellow Crystalline Solid[2][3] | IndiaMART, ChemicalBook |

| Melting Point | 122 °C[1][3] | CAS, ChemicalBook |

| Boiling Point | 178-179 °C @ 11 Torr[1] | CAS Common Chemistry |

| 278.88°C (rough estimate)[3] | ChemicalBook | |

| Water Solubility | 8.13 g/L at 24.7 °C[3] | ChemicalBook |

| Other Solubilities | Slightly soluble in Chloroform, DMSO, and Methanol.[3][5] | ChemicalBook |

| pKa | 7.17 ± 0.13 (Predicted)[3][5] | ChemicalBook |

| Density | 1.5553 (rough estimate)[3][5] | ChemicalBook |

| Refractive Index | 1.5423 (estimate)[3][5] | ChemicalBook |

Spectral Data

Spectral analysis is essential for the structural confirmation of 4-nitroresorcinol. While detailed spectra are best sourced from spectral databases, general information is available. PubChem provides access to various spectral data for chemical compounds, including NMR (¹³C, ¹H), Mass Spectrometry (GC-MS), and Infrared (IR) spectra, often sourced from databases like SpectraBase.[4][6]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present, such as the O-H (hydroxyl), N-O (nitro), and C=C (aromatic) bonds.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio, confirming the molecular weight of the compound.

Experimental Protocols

Synthesis of 4-Nitroresorcinol

A common method for the synthesis of 4-nitroresorcinol involves the nitration of a resorcinol derivative. The following protocol is based on the nitration of highly sulfonated resorcinol, followed by the removal of the sulfonic acid groups.

Protocol: Synthesis via Sulfonation and Nitration [7]

-

Sulfonation: Add 110 kg of ground resorcinol to 590 L of 20% oleum (fuming sulfuric acid) with stirring, allowing the temperature to rise to 100-120 °C.

-

Cooling: Gradually cool the mixture to approximately 10 °C with continuous stirring.

-

Nitration: Slowly introduce a mixture of 106 L of 10% oleum and 46.8 L of fuming nitric acid (d=1.52) while maintaining the temperature below 15 °C. The initially thick mixture will gradually dissolve.

-

Reaction Completion: Stir the mixture for several more hours, allowing the temperature to slowly increase to 25-30 °C.

-

Quenching: Pour the reaction solution into approximately 1600 kg of ice water.

-

Purification (Steam Distillation): To remove any 2-nitroresorcinol byproduct, distill the strongly acidic solution with steam until no more 2-nitroresorcinol is present.

-

Crystallization: Cool the distillation residue to about 50 °C, remove any brown decomposition products, and then allow it to cool completely for the product to crystallize.

-

Isolation: The final product, 4-nitroresorcinol, crystallizes with water. After drying, it exhibits a melting point of 115 °C (Note: another source indicates 122 °C).[1][7]

Caption: A simplified workflow for the synthesis of 4-nitroresorcinol.

Reactivity and Stability

-

Reactivity: 4-Nitroresorcinol can undergo further nitration. It is used as a starting material in the synthesis of 4,6-dinitroresorcinol.[8] The hydroxyl groups and the electron-withdrawing nitro group influence its reactivity in electrophilic aromatic substitution and other reactions. It also serves as a reagent for synthesizing more complex molecules like Deguelin.[3]

-

Stability: The compound should be stored under an inert atmosphere at room temperature to ensure stability.[3][5] Like many nitroaromatic compounds, it may be sensitive to heat, shock, or friction, and appropriate safety precautions should be taken.

Caption: Nitration pathway from resorcinol to its nitro-derivatives.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of 4-nitroresorcinol are not widely available, the biological activity of nitro-containing compounds is a broad area of research.[9] The nitro group can act as both a pharmacophore and a toxicophore, often triggering redox reactions within cells.[9]

A structurally related compound, 4-n-butylresorcinol , is known for its hypopigmentary effects by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[10] Studies on this compound have investigated its interaction with key signaling pathways involved in melanogenesis, such as the ERK and Akt pathways, which can down-regulate the Microphthalmia-associated transcription factor (MITF).[10] Although 4-n-butylresorcinol was found not to act via these pathways, instead inhibiting tyrosinase directly, the pathway provides a relevant example for researchers in drug development.[10]

Caption: Key regulators in the melanogenesis pathway.

Safety and Handling

4-Nitroresorcinol is associated with several hazard classifications. It is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4] It can also cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Nitroresorcinol is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of biologically active molecules makes it a compound of significant interest to the scientific community. This guide provides essential data and protocols to support researchers in its safe and effective use in the laboratory.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. indiamart.com [indiamart.com]

- 3. 4-nitroresorcinol | 3163-07-3 [chemicalbook.com]

- 4. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-nitroresorcinol CAS#: 3163-07-3 [chemicalbook.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]

- 8. EP0296221B1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 10. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitrobenzene-1,3-diol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-Nitrobenzene-1,3-diol (also known as 4-nitroresorcinol). This compound is of interest in various research and development fields, and a thorough understanding of its physicochemical properties is crucial for its application.

Core Properties of this compound

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₅NO₄ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Melting Point | 122 °C | [1] |

| LogP (Octanol/Water) | 1.05 | [1] |

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of solvents and temperatures. The available information indicates slight solubility in some organic solvents and provides a single data point for water solubility.

| Solvent | Solubility | Temperature (°C) |

| Water | 8.13 g/L | 24.70 |

| Chloroform | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To address the lack of comprehensive solubility data, the following is a detailed protocol for determining the equilibrium solubility of this compound, adapted from established methods for organic compounds.

Objective: To determine the saturation concentration of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time by taking measurements at different time points until the concentration in the liquid phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

For aqueous solutions, measure the pH of the saturated solution.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three replicate experiments.

-

Report the solubility in g/L or mg/mL at the specified temperature.

-

Stability Profile

There is currently no specific experimental data available on the stability of this compound under various stress conditions. A comprehensive stability assessment is critical for determining its shelf-life, storage conditions, and potential degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

High-purity water

-

Suitable organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber with controlled light (UV and visible) and temperature

-

Validated stability-indicating HPLC method (see below)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 N) and keep at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 N) and keep at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%) and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same conditions.

-

Photostability: Expose a solution of this compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Protect control samples from light.

-

-

Sample Analysis:

-

At each time point, analyze the stressed samples and a control sample (stored at ambient temperature and protected from light) using a validated stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Propose potential degradation pathways based on the identified products.

-

Stability-Indicating HPLC Method Development

A crucial component of stability testing is a validated analytical method that can accurately quantify the decrease of the active substance and the increase of degradation products.

Recommended HPLC Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for Forced Degradation Study of this compound.

This technical guide provides a foundation for the characterization of this compound's solubility and stability. The provided experimental protocols offer a systematic approach for generating the necessary data to support research and development activities. It is recommended that all experimental work be conducted in accordance with relevant safety guidelines and regulatory standards.

References

Spectroscopic Profile of 4-Nitroresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-nitroresorcinol, a key intermediate in various chemical syntheses. This document collates available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Chemical Structure

An In-depth Technical Guide to 4-Nitrobenzene-1,3-diol: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol. Designed for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key chemical and physical data, and provides an illustrative experimental protocol.

Introduction

This compound (4-nitroresorcinol) is an aromatic organic compound with the chemical formula C₆H₅NO₄. It consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO₂) group at position 4. This compound has historically been a valuable intermediate in the synthesis of various chemical entities, including dyes and, more recently, as a reagent in the synthesis of complex molecules like Deguelin, which has shown potent apoptotic and antiangiogenic activities. The strategic placement of the nitro and hydroxyl groups on the benzene ring makes it a versatile building block in organic synthesis.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in easily accessible contemporary literature. However, historical patent documents indicate that the compound was known and its synthesis was being actively developed in the early 20th century.

A key historical document is the German patent DE633982C, granted in 1936.[1] This patent describes a more economical and efficient method for the preparation of 4-nitroresorcinol, and importantly, it references earlier, established methods. The patent explicitly mentions that the then-existing literature methods for producing 4-nitroresorcinol were "cumbersome and not economical".[1] These older methods are cited as being described in:

-

Beilstein's Handbook of Organic Chemistry (4th Edition, Volume 6, 1923, pages 823-824 and Supplementary Volume 6, 1931, page 404)

-

German Patent 127283

-

German Patent 150982

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₄ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 122 °C | [2] |

| Boiling Point | 178-179 °C at 11 Torr | [2] |

| CAS Number | 3163-07-3 | [3] |

Spectroscopic Data

The following table summarizes key spectroscopic information for this compound. While raw spectra are not provided, this information is useful for the identification and characterization of the compound.

| Spectroscopic Technique | Data Highlights | Reference |

| ¹H NMR | Data available in spectral databases. | [4] |

| ¹³C NMR | Data available in spectral databases. | [3] |

| IR Spectroscopy | Data available in spectral databases. | [3] |

| UV-Vis Spectroscopy | Data available in spectral databases. | [5] |

Synthesis of this compound

The synthesis of this compound has evolved over time from less efficient early methods to more streamlined industrial processes. A significant historical method is detailed in the 1936 German patent DE633982C.

Historical Industrial Synthesis (DE633982C)

This process involves the sulfonation of resorcinol, followed by nitration and subsequent hydrolysis to remove the sulfonic acid groups.[1]

Experimental Protocol:

-

Sulfonation: 110 kg of ground resorcinol is added to 590 L of 20% oleum (D. 1.89) with stirring, allowing the temperature to rise to approximately 100-120 °C.

-

Cooling: The mixture is then gradually cooled to about 10 °C with continuous stirring.

-

Nitration: A mixture of 106 L of 10% oleum and 46.8 L of fuming nitric acid (D. 1.52) is slowly introduced while maintaining the temperature below 15 °C. The initially thick mixture gradually dissolves.

-

Reaction Completion: The mixture is stirred for several more hours, with the temperature slowly rising to 25-30 °C.

-

Work-up: The reaction solution is then poured into approximately 1600 kg of ice water.

-

Purification: To remove any 2-nitroresorcinol isomer, the strongly acidic solution is subjected to steam distillation until no more 2-nitroresorcinol is carried over.

-

Crystallization: The distillation residue is cooled to about 50 °C, filtered to remove small amounts of brown decomposition products, and then allowed to cool completely, during which 4-nitroresorcinol crystallizes. The patent notes that the product crystallizes with water of crystallization and has a melting point of 115 °C after drying.[1]

Logical Workflow of the Historical Industrial Synthesis:

References

- 1. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitroresorcinol(601-89-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Nitrobenzene-1,3-diol (4-Nitroresorcinol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzene-1,3-diol, a key chemical intermediate. The document details its nomenclature, physicochemical properties, and synthesis. A significant focus is placed on its role as a precursor in the synthesis of Deguelin, a compound with noted anticancer properties. The guide culminates in a detailed examination of the inhibitory mechanism of Deguelin on the PI3K/Akt signaling pathway.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these names and chemical identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| Common Name | 4-Nitroresorcinol[1][2][3] |

| Other Names | 1,3-Benzenediol, 4-nitro-[1][3] |

| 2,4-Dihydroxy-nitrophenol[1] | |

| 4-nitro-1,3-benzenediol[1] | |

| 4-Nitro-3-hydroxyphenol[3] | |

| 5-Hydroxy-2-nitrophenol | |

| CAS Number | 3163-07-3[1] |

| Molecular Formula | C₆H₅NO₄[2] |

| Molecular Weight | 155.11 g/mol [2] |

| InChI | InChI=1S/C6H5NO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H[3] |

| InChIKey | CYEZXDVLBGFROE-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=C(C=C1O)O)--INVALID-LINK--[O-][3] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitroresorcinol is presented in the table below. This data is essential for its handling, application in synthesis, and analytical characterization.

| Property | Value |

| Physical Description | Solid[1] |

| Color | Yellow[2] |

| Melting Point | 122 °C[3] |

| Boiling Point | 178-179 °C @ 11 Torr[3] |

| Water Solubility | 8.13 g/L at 24.70 °C[2] |

| pKa | 7.17 ± 0.13 (Predicted)[2] |

Synthesis of 4-Nitroresorcinol

The synthesis of 4-Nitroresorcinol can be achieved through the nitration of resorcinol. Below is a detailed experimental protocol adapted from established methods.

Experimental Protocol: Nitration of Resorcinol

Materials:

-

Resorcinol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water (H₂O)

Procedure:

-

In a flask, add 110 kg of ground resorcinol to 590 L of 20% oleum (a solution of sulfur trioxide in sulfuric acid) with stirring. The temperature should be allowed to rise to approximately 100-120 °C.

-

Gradually cool the mixture to about 10 °C with continuous stirring.

-

Slowly introduce a mixture of 1061 L of 10% oleum and 46.8 L of fuming nitric acid (density 1.52 g/mL) while maintaining the temperature below 15 °C through cooling.

-

The initially thick and pulpy mixture will gradually dissolve almost completely.

-

After the addition is complete, the reaction mixture is diluted with water and heated to induce the crystallization of 4-Nitroresorcinol.

-

The crystallized product is then isolated by filtration.

Application in the Synthesis of Deguelin

4-Nitroresorcinol is a crucial reagent in the synthesis of Deguelin.[2] Deguelin is a natural plant product that has garnered significant interest for its potent apoptotic and antiangiogenic activities in various cancer cell lines.[2]

Mechanism of Action of Deguelin: Inhibition of the PI3K/Akt Signaling Pathway

Deguelin exerts its anticancer effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][5][6] This pathway is critical for regulating cell survival, proliferation, and apoptosis.[5] In many cancers, the PI3K/Akt pathway is constitutively active, promoting cell survival and resistance to chemotherapy.[6]

Deguelin has been shown to inhibit PI3K activity, which in turn reduces the levels of phosphorylated Akt (pAkt).[4][5] The reduction in pAkt activity leads to the dephosphorylation of downstream pro-apoptotic proteins like Bad and Bax, activating them and subsequently triggering caspase-3-mediated apoptosis.[5] Some evidence also suggests that Deguelin may inhibit Akt activity through PI3K-independent mechanisms.[4]

Below is a diagram illustrating the inhibitory effect of Deguelin on the PI3K/Akt signaling pathway.

Figure 1: Inhibition of the PI3K/Akt signaling pathway by Deguelin.

Spectroscopic Data

Conclusion

This compound, or 4-Nitroresorcinol, is a valuable chemical compound with significant applications in the synthesis of bioactive molecules like Deguelin. Understanding its chemical properties, synthesis, and the biological activity of its derivatives is of high importance for researchers in medicinal chemistry and drug development. The inhibition of the PI3K/Akt pathway by Deguelin highlights a key mechanism for its anticancer effects and underscores the importance of 4-Nitroresorcinol as a building block in the development of targeted cancer therapies.

References

- 1. 4-Nitroresorcinol | C6H5NO4 | CID 76623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-nitroresorcinol | 3163-07-3 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 4-Nitroresorcinol with Amino Acids

Abstract: This technical whitepaper provides a comprehensive examination of the potential reactions between 4-nitroresorcinol and amino acids. Due to a lack of direct studies on this specific interaction, this guide synthesizes information from well-documented analogous reactions involving structurally similar nitroaromatic compounds, such as 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) and picric acid. The primary reaction mechanism explored is Nucleophilic Aromatic Substitution (SNAr), a cornerstone of protein chemistry. This document outlines the theoretical reaction mechanisms, provides detailed hypothetical experimental protocols for quantitative analysis, presents expected quantitative data in tabular format, and discusses the potential applications for researchers, scientists, and drug development professionals.

Introduction

4-Nitroresorcinol (4-nitro-1,3-benzenediol) is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups and a nitro (-NO₂) group. The presence of the strongly electron-withdrawing nitro group significantly influences the chemical reactivity of the aromatic ring, making it susceptible to certain classes of reactions. In biological and pharmaceutical contexts, the interaction of such compounds with biological nucleophiles, particularly the amino acids that constitute proteins, is of critical importance for understanding toxicology, drug metabolism, and for the development of analytical reagents.

This guide explores the probable reactions between 4-nitroresorcinol and the functional groups of amino acids. The primary focus is on the reaction with the α-amino group common to all amino acids and the ε-amino group of lysine, modeled on the well-established principles of Nucleophilic Aromatic Substitution (SNAr).

Proposed Reaction Mechanisms

Two primary reaction pathways are proposed for the interaction between 4-nitroresorcinol and amino acids, based on analogous chemical systems.

Nucleophilic Aromatic Substitution (SNAr)

The most probable covalent reaction is the Nucleophilic Aromatic Substitution (SNAr) pathway. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring toward attack by nucleophiles. The amino group of an amino acid, when deprotonated under mildly basic conditions, serves as a potent nucleophile.

In this proposed mechanism, the amino group attacks a carbon atom on the 4-nitroresorcinol ring. While 4-nitroresorcinol lacks a facile leaving group like a halide, SNAr reactions can also proceed via the displacement of a hydride ion (in an oxidative process) or potentially a hydroxyl group under specific conditions. The reaction, analogous to the classic Sanger reaction with 1-fluoro-2,4-dinitrobenzene (DNFB), results in the formation of a stable, covalent bond between the amino acid's nitrogen and the aromatic ring. The resulting product, an N-(nitrodihydroxyphenyl)-amino acid, would likely be colored, providing a basis for spectrophotometric quantification.[1][2][3] The reaction is facilitated by the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3]

Acid-Base Salt Formation

4-Nitroresorcinol is phenolic and thus acidic. In parallel, picric acid (2,4,6-trinitrophenol), a structurally related compound, is known to form crystalline salt precipitates, known as picrates, with basic amino acids such as lysine, arginine, and histidine.[4][5] This interaction is primarily an acid-base reaction where the acidic phenolic proton is transferred to the basic side chain of the amino acid. It is plausible that 4-nitroresorcinol could engage in similar non-covalent salt formation with basic amino acids, which could be relevant in protein precipitation or crystallization studies.[5]

Experimental Protocols

The following section provides a hypothetical, detailed protocol for the quantitative determination of a primary amino acid (e.g., glycine) using 4-nitroresorcinol, based on established methods for amino acid derivatization.[2][6][7]

Workflow for Spectrophotometric Analysis

The overall workflow involves derivatizing the amino acid with 4-nitroresorcinol under controlled conditions to form a colored product, followed by spectrophotometric measurement to determine its concentration.

Detailed Method for Glycine Quantification

Objective: To determine the concentration of glycine in an aqueous sample.

Materials:

-

4-Nitroresorcinol (Reagent Grade)

-

Glycine (Analytical Standard)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (95%)

-

Deionized Water

-

Volumetric flasks, pipettes, and test tubes

-

Thermostatically controlled water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Glycine Stock Solution (1 mM): Accurately weigh 7.507 mg of glycine and dissolve in 100 mL of deionized water in a volumetric flask.

-

4-Nitroresorcinol Reagent (10 mM): Dissolve 15.51 mg of 4-nitroresorcinol in 10 mL of 95% ethanol. This solution should be prepared fresh.

-

Reaction Buffer (0.2 M Sodium Bicarbonate, pH 9.0): Dissolve 1.68 g of NaHCO₃ in ~90 mL of deionized water. Adjust pH to 9.0 using 1 M NaOH, then bring the final volume to 100 mL.

-

-

Preparation of Standard Curve:

-

Label a series of 7 test tubes (Blank, S1-S6).

-

Pipette volumes of the 1 mM Glycine stock solution and deionized water into the tubes as described in the table below.

Tube Glycine Stock (µL) Deionized Water (µL) Final Glycine Conc. (in reaction) Blank 0 500 0 µM S1 50 450 50 µM S2 100 400 100 µM S3 200 300 200 µM S4 300 200 300 µM S5 400 100 400 µM | S6 | 500 | 0 | 500 µM |

-

Prepare the unknown sample by diluting it to an expected concentration within the 50-500 µM range. Pipette 500 µL into a separate tube labeled "Unknown".

-

-

Derivatization Reaction:

-

To each tube (Blank, S1-S6, Unknown), add 500 µL of the Reaction Buffer (pH 9.0).

-

Initiate the reaction by adding 100 µL of the 10 mM 4-Nitroresorcinol Reagent to each tube. Vortex immediately.

-

Incubate all tubes in a water bath at 40°C for 60 minutes.

-

After incubation, cool the tubes to room temperature.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λ

max) for a mid-range standard (e.g., S4). -

Zero the spectrophotometer using the "Blank" sample.

-

Measure the absorbance of each standard (S1-S6) and the "Unknown" sample at the determined λ

max.

-

-

Data Analysis:

-

Plot a standard curve of Absorbance vs. Glycine Concentration (µM).

-

Perform a linear regression on the data points.

-

Determine the concentration of the unknown sample using the equation of the line from the standard curve.

-

Quantitative Data (Based on Analogous Reactions)

Direct quantitative data for 4-nitroresorcinol-amino acid adducts is not available in the literature. The following table summarizes data from analogous SNAr reactions, primarily involving DNFB, to provide an estimate of the expected analytical parameters. The product of the 4-nitroresorcinol reaction is expected to be a colored compound with a distinct absorbance maximum.

Table 1: Representative Analytical Data from Analogous Nitroaromatic Derivatization Reactions

| Parameter | Analogous Compound & Amino Acid | Value | Reference / Context |

|---|---|---|---|

| λ |

DNP-Glycine (from DNFB) | ~360 nm | The dinitrophenyl (DNP) group is a strong chromophore.[2][8] |

| 7-chloro-4,6-dinitrobenzofuroxane-Proline | 500 - 550 nm | The specific structure of the adduct dictates the absorption wavelength.[9] | |

| Molar Absorptivity (ε) | DNP-Amino Acids | 1.6 x 10⁴ L mol⁻¹ cm⁻¹ | A typical value for DNP derivatives, indicating good sensitivity. |

| Reaction pH | DNFB with N-terminal amines | 8.0 - 9.0 | Mildly alkaline conditions are required to deprotonate the amine.[2] |

| Reaction Time | General Derivatization | 30 - 90 min | Reaction completion depends on temperature and reagent concentration.[6][10] |

| Detection Limit | HPLC-based methods | Low picomole (pmol) | Derivatization enables highly sensitive detection.[11] |

Note: This data is for illustrative purposes to guide experimental design. Actual values for 4-nitroresorcinol adducts must be determined empirically.

Applications and Implications

The reactivity of 4-nitroresorcinol towards amino acids suggests several potential applications in research and development:

-

Quantitative Amino Acid Analysis: As detailed in the protocol, the reaction could be the basis for a simple and cost-effective colorimetric assay for quantifying total primary amino acids or for use in chromatography.

-

Protein Modification: 4-Nitroresorcinol could be used as a chemical tool to modify specific amino acid residues (primarily lysine) on a protein's surface.[6] This can be used to probe protein structure, block binding sites, or alter enzyme activity.

-

N-Terminal Sequencing: Analogous to Sanger's reagent, 4-nitroresorcinol could potentially be used to label the N-terminal amino acid of a peptide for subsequent identification after hydrolysis.[2][6][12]

-

Toxicology Studies: Understanding this reaction is crucial for assessing the toxicological profile of 4-nitroresorcinol, as covalent modification of essential proteins is a common mechanism of toxicity for electrophilic compounds.

Conclusion

While direct experimental data on the reaction between 4-nitroresorcinol and amino acids is not extensively documented, a strong theoretical and practical framework can be constructed from well-known analogous reactions. The most probable reaction pathway is a Nucleophilic Aromatic Substitution (SNAr), yielding a stable, colored N-aryl-amino acid adduct. This reactivity profile makes 4-nitroresorcinol a promising candidate for development as an analytical reagent for the spectrophotometric quantification of amino acids and as a tool for the chemical modification of proteins. The protocols and data presented in this guide provide a solid foundation for researchers to empirically explore and validate these potential applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. stainsfile.com [stainsfile.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

Theoretical Exploration of 4-Nitrobenzene-1,3-diol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, is an aromatic compound of significant interest in various chemical and pharmaceutical domains. Its molecular structure, characterized by a benzene ring substituted with two hydroxyl groups and a nitro group, gives rise to intriguing electronic and structural properties. Theoretical studies, employing the principles of quantum mechanics, are indispensable for elucidating these properties at the molecular level. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, focusing on computational methodologies, structural parameters, and electronic characteristics.

Core Theoretical Concepts

The theoretical investigation of molecules like this compound primarily relies on computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of many-body systems by utilizing the electron density as the fundamental variable. This method offers a favorable balance between computational cost and accuracy, making it suitable for a detailed analysis of molecular properties.

Key properties that can be elucidated through these theoretical studies include:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule.

-

Vibrational Frequencies: Predictions of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule.

-

Electronic Properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack.

Experimental Protocols: Computational Methodologies

The following section details the typical computational protocols employed in the theoretical study of this compound. These methodologies are based on standard practices in the field of computational chemistry.

Geometry Optimization

The initial step in the theoretical analysis is the geometry optimization of the this compound molecule. This is performed to find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: 6-311++G(d,p) is a popular choice that provides a good description of the electronic structure for a wide range of molecules. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical predictions of the IR and Raman spectra.

-

Method: DFT using the B3LYP functional and 6-311++G(d,p) basis set.

-

Analysis: The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Properties and Molecular Orbital Analysis

The electronic properties of the molecule are investigated by analyzing the molecular orbitals.

-

Method: Single-point energy calculation at the optimized geometry using DFT (B3LYP/6-311++G(d,p)).

-

Properties Calculated:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and reactive sites.

-

Data Presentation

The quantitative data obtained from these theoretical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.47 Å | |

| N-O | ~1.23 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 121° |

| C-C-N | ~119° | |

| O-N-O | ~124° | |

| C-O-H | ~108° |

Note: The values presented are typical ranges for similar nitroaromatic compounds and are subject to variation based on the specific conformation and intramolecular interactions of this compound.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H stretch | ~3300 - 3500 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C=C stretch (aromatic) | ~1400 - 1600 |

| NO₂ asymmetric stretch | ~1520 - 1560 |

| NO₂ symmetric stretch | ~1340 - 1360 |

| C-N stretch | ~840 - 870 |

Table 3: Electronic Properties

| Property | Calculated Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

Note: Specific energy values for this compound require dedicated calculations. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

In the context of theoretical studies, a "signaling pathway" can be interpreted as the logical workflow of the computational investigation. The following diagram illustrates the typical workflow for the theoretical analysis of this compound.

The following diagram illustrates the fundamental relationship between the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which is a central concept in determining the electronic behavior and reactivity of a molecule.

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into its molecular geometry, vibrational spectra, and electronic characteristics. This information is crucial for predicting the molecule's reactivity, stability, and potential applications in fields such as drug development and materials science. The computational workflows and conceptual diagrams presented herein offer a foundational guide for professionals engaging in the theoretical exploration of this and related compounds.

Methodological & Application

Application Notes: 4-Nitrobenzene-1,3-diol in Proteomics Research

Introduction

4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, is a versatile biochemical compound with potential applications in proteomics research. Its unique chemical structure, featuring a nitro group and a resorcinol moiety, offers several avenues for the chemical modification and analysis of proteins. The electron-withdrawing nitro group can be chemically reduced to a reactive amine, providing a specific handle for subsequent bioconjugation. This feature allows for the development of multi-step labeling and enrichment strategies for proteomic workflows. These notes outline a hypothetical application of this compound as a novel, two-step protein labeling reagent for mass spectrometry-based proteomics.

Principle of Application

The proposed application of this compound is based on a "tag-reduce-label" strategy. Initially, the compound is covalently attached to proteins. Subsequently, the nitro group is selectively reduced to an amine. This newly formed primary amine can then be targeted with a secondary labeling reagent, such as a biotin tag for affinity purification or an isobaric mass tag for quantitative proteomics. This two-step process allows for greater specificity and flexibility in experimental design compared to single-step labeling methods.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using this compound for Affinity Purification

This protocol describes a hypothetical procedure for labeling a purified protein or a complex protein mixture with this compound, followed by reduction of the nitro group and subsequent biotinylation for enrichment of labeled proteins/peptides.

Materials:

-

This compound

-

Protein sample (e.g., purified protein or cell lysate) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Anhydrous DMSO

-

Sodium dithionite (Na₂S₂O₄)

-

Biotin-NHS (N-Hydroxysuccinimide ester)

-

Desalting columns

-

Trypsin (proteomics grade)

-

Streptavidin-agarose beads

-

Standard buffers for protein digestion and mass spectrometry

Procedure:

-

Activation of this compound (Hypothetical):

-

Note: This is a hypothetical activation step, as the direct reactivity of this compound with proteins is not established. This step is proposed to make it amine-reactive.

-

Dissolve this compound and a 1.2 molar excess of DSC in anhydrous DMSO to a final concentration of 100 mM.

-

Incubate at room temperature for 1 hour to form an NHS-ester derivative.

-

-

Protein Labeling:

-

Add the activated this compound solution to the protein sample at a 10-fold molar excess over the protein concentration.

-